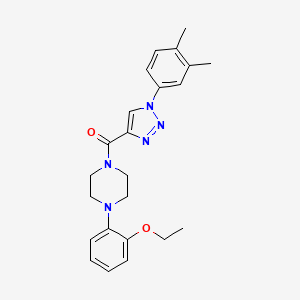
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H27N5O2 and its molecular weight is 405.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by:
- A triazole ring
- A piperazine moiety
- A methanone functional group
Its IUPAC name reflects its complex structure, which contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in various metabolic pathways. For instance, it may interfere with enzymes critical for cell wall synthesis in bacteria and affect signaling pathways in cancer cells.
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by disrupting bacterial cell membranes and inhibiting growth.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating pathways related to cell proliferation and survival.
Biological Activities
The compound exhibits a range of biological activities:
Case Studies
Several studies have investigated the biological activity of related compounds and derivatives:
- Antibacterial Activity : A study reported that derivatives of triazoles exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Studies : Research on similar triazole compounds demonstrated cytotoxic effects against various cancer cell lines. For example, a derivative showed an IC50 value of 27.3 μM against human breast cancer T47D cells .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of triazole derivatives, showing reduced edema and inflammatory markers when treated with these compounds .
Comparative Analysis
The biological activity of this compound can be compared with other triazole derivatives:
Propiedades
IUPAC Name |
[1-(3,4-dimethylphenyl)triazol-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-4-30-22-8-6-5-7-21(22)26-11-13-27(14-12-26)23(29)20-16-28(25-24-20)19-10-9-17(2)18(3)15-19/h5-10,15-16H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZSJVWJNIYNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













